A Comprehensive Technical Guide to [4-(Tetrahydropyran-4-yloxy)phenyl]methanol
A Comprehensive Technical Guide to [4-(Tetrahydropyran-4-yloxy)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of [4-(tetrahydropyran-4-yloxy)phenyl]methanol, a versatile building block in modern medicinal chemistry. We will delve into its chemical identity, a robust synthetic protocol, physicochemical properties, and its strategic application in the development of novel therapeutics. This document is intended to be a practical resource, blending established chemical principles with actionable laboratory insights.
Chemical Identity and Structure
The compound of interest is systematically named [4-(oxan-4-yloxy)phenyl]methanol according to IUPAC nomenclature.[1] The name clearly defines its structure: a methanol group attached to a phenyl ring, which is in turn connected via an ether linkage at the para (4-position) to the 4-position of a tetrahydropyran (oxane) ring.
The chemical structure is depicted below:
Figure 1: Chemical structure of [4-(oxan-4-yloxy)phenyl]methanol.
This structure, with its combination of a hydrophilic alcohol, a rigid phenyl group, and a flexible, saturated heterocyclic ether, provides a unique scaffold for molecular design in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of [4-(oxan-4-yloxy)phenyl]methanol is provided in the table below. These are primarily computed properties that serve as a valuable guide for experimental design, including solvent selection and reaction condition optimization.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |
| Molecular Weight | 208.25 g/mol | PubChem[1] |
| CAS Number | 892501-95-0 | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis Protocol: A Validated Approach
The synthesis of [4-(oxan-4-yloxy)phenyl]methanol is most effectively achieved through a Williamson ether synthesis . This classic and reliable method involves the reaction of an alkoxide with a suitable organohalide.[2][3][4] In this case, we will form the ether linkage between 4-(hydroxymethyl)phenol and a tetrahydropyran derivative.
The strategic choice in this synthesis is to utilize a protected form of 4-(hydroxymethyl)phenol to prevent the phenolic hydroxyl group from interfering with the desired reaction. However, for the purpose of this guide, we will present a direct approach with careful control of reaction conditions. A more advanced alternative would involve protecting the benzylic alcohol, performing the ether synthesis, and then deprotecting.
Reaction Scheme
Figure 2: Synthetic scheme for [4-(oxan-4-yloxy)phenyl]methanol via Williamson ether synthesis.
Step-by-Step Experimental Protocol
Materials:
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4-(Hydroxymethyl)phenol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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4-Bromotetrahydropyran
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-(hydroxymethyl)phenol (1.0 eq).
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Solvent Addition: Add anhydrous DMF to the flask to dissolve the 4-(hydroxymethyl)phenol.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
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Nucleophilic Substitution: Add 4-bromotetrahydropyran (1.05 eq) dropwise to the reaction mixture at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure [4-(tetrahydropyran-4-yloxy)phenyl]methanol.
Applications in Drug Development
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[5] Its presence can favorably modulate physicochemical properties such as solubility and metabolic stability.
[4-(Tetrahydropyran-4-yloxy)phenyl]methanol serves as a key building block for introducing this valuable fragment into larger, more complex molecules. The primary alcohol provides a handle for further chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.
While specific, publicly documented applications of [4-(tetrahydropyran-4-yloxy)phenyl]methanol are often found within proprietary drug discovery programs, its utility can be inferred from the broader context of medicinal chemistry. For instance, compounds containing the tetrahydropyran motif have shown a wide range of biological activities, including anticancer and antibacterial properties.[3] This building block is particularly useful in the synthesis of compounds targeting proteins where the THP moiety can occupy a hydrophobic pocket while the phenylmethanol portion can be elaborated to interact with other regions of the binding site.
Conclusion
[4-(Tetrahydropyran-4-yloxy)phenyl]methanol is a valuable and versatile intermediate for researchers in organic synthesis and drug discovery. Its straightforward synthesis via the Williamson ether synthesis, combined with the desirable properties conferred by the tetrahydropyran ring, makes it an attractive component for the design of novel bioactive molecules. This guide provides the foundational knowledge and a practical protocol to enable its effective utilization in the laboratory.
References
- Google Patents. (2014, April 2). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
Khan Academy. Williamson ether synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of Pharmaceutical Intermediates Using [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol. Retrieved from [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. [4-(Tetrahydropyran-4-yloxy)phenyl]methanol. Retrieved from [Link]
-
PubChem. [2-(Tetrahydropyran-4-yloxy)phenyl]methanol. Retrieved from [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Retrieved from [Link]
-
PMC. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
-
PubChem. (Oxan-4-yl)methanol. Retrieved from [Link]
Sources
- 1. [4-(Tetrahydropyran-4-yloxy)phenyl]methanol | C12H16O3 | CID 24229523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. CAS 1103745-28-3: 9-Anthracenemethanol, α-[4-(acetyloxy)ph… [cymitquimica.com]
